molecular formula C23H19N5O3 B3829067 N-[2-[(5-methyl-2-phenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide

N-[2-[(5-methyl-2-phenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide

Cat. No.: B3829067
M. Wt: 413.4 g/mol
InChI Key: DMKOEMPXWNLDOM-UHFFFAOYSA-N
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Description

N-[2-[(5-methyl-2-phenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5-methyl-2-phenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide typically involves the reaction of 5-methyl-2-phenylpyrazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5-methyl-2-phenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[(5-methyl-2-phenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(5-methyl-2-phenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound binds to enzymes and inhibits their activity, leading to various biological effects. The nitro group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide
  • N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)sulfanilamide
  • 5-methyl-2-phenylpyrazole derivatives

Uniqueness

N-[2-[(5-methyl-2-phenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide stands out due to its unique combination of a pyrazole ring and a nitrobenzamide moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[2-[(5-methyl-2-phenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-16-15-22(27(26-16)18-7-3-2-4-8-18)24-20-9-5-6-10-21(20)25-23(29)17-11-13-19(14-12-17)28(30)31/h2-15,24H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKOEMPXWNLDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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